molecular formula C20H19ClN4O4S2 B2570052 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1019102-92-1

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2570052
CAS No.: 1019102-92-1
M. Wt: 478.97
InChI Key: QJANNNPOCMKPBF-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at the 2-position and a 4-(N,N-dimethylsulfamoyl)benzamide moiety at the 3-position. The dimethylsulfamoyl group is notable for its electron-withdrawing and hydrogen-bonding capabilities, which may influence biological activity or crystallization behavior . Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and software suites like WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-24(2)31(28,29)16-8-6-13(7-9-16)20(26)22-19-17-11-30(27)12-18(17)23-25(19)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJANNNPOCMKPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole family. This class of compounds is recognized for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound suggest potential therapeutic applications that warrant further investigation.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core, which is linked to a benzamide moiety with a dimethylsulfamoyl substituent. The presence of the chlorophenyl group enhances its biological activity by potentially facilitating interactions with various biological targets.

Structural Component Description
Thieno[3,4-c]pyrazole Core structure known for diverse biological activities
Chlorophenyl Group Enhances interaction with biological targets
Dimethylsulfamoyl May contribute to solubility and bioavailability

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Achieved through substitution reactions with chlorinated aromatic compounds.
  • Oxidation and Functionalization : Using oxidizing agents to modify the pyrazole ring and introducing the dimethylsulfamoyl group.

Biological Activity

Research indicates that thieno[3,4-c]pyrazoles exhibit significant biological activities:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds from this class have been tested against various cancer cell lines, demonstrating effective cytotoxicity.
  • Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antioxidant Properties : Studies have reported that certain thieno[2,3-c]pyrazole compounds can act as antioxidants, protecting cells from oxidative stress.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of related thieno[3,4-c]pyrazoles, specific derivatives were tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The results indicated that some compounds exhibited IC50 values as low as 6.2 µM against HCT-116 cells and 27.3 µM against T47D cells, highlighting their potential as anticancer agents .

Table: Biological Activity Overview

Activity Type Effectiveness Reference
AnticancerIC50 values 6.2 - 27.3 µM
Anti-inflammatorySignificant inhibition reported
AntioxidantEffective against oxidative stress

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit promising anticancer activities. For instance, derivatives have shown effectiveness against various cancer cell lines. A study demonstrated that related compounds were able to inhibit the growth of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating moderate potency against these cancers . The mechanism of action is hypothesized to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

Thieno[3,4-c]pyrazoles are also recognized for their anti-inflammatory properties. The presence of the chlorophenyl group in N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide suggests potential interactions with inflammatory mediators. Studies have shown that similar compounds can reduce inflammation markers in vitro and in vivo models, indicating their potential as therapeutic agents in inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and pH to ensure high yields. Techniques like chromatography are often employed for purification purposes. Structural confirmation can be achieved through methods such as X-ray crystallography and NMR spectroscopy, which help elucidate the arrangement of atoms within the molecule.

Case Studies and Research Findings

  • Anticancer Activity : A case study involving a series of thieno[3,4-c]pyrazole derivatives highlighted their selective cytotoxicity towards cancer cells while sparing normal cells. The study identified several derivatives with enhanced activity compared to standard chemotherapeutics .
  • Inflammatory Disease Models : In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in swelling and pain markers, suggesting their potential utility in treating conditions like arthritis and other inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzamide-substituted thienopyrazoles.

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Target) R1: 3-Cl-C6H4; R2: N,N-dimethylsulfamoyl ~529.99 g/mol Polar 5-oxido group; electron-withdrawing sulfamoyl enhances stability
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide R1: 4-CH3-C6H4; R2: Br ~498.79 g/mol Bromine increases hydrophobicity; methyl group may reduce steric hindrance
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide R1: 2-CH3-C6H4; R2: CF3 ~447.43 g/mol Trifluoromethyl improves metabolic stability; lacks 5-oxido group

Key Observations :

  • 5-Oxido Group: Unique to the target compound, this group increases polarity, likely improving aqueous solubility relative to non-oxidized analogs like the trifluoromethyl derivative .
Physicochemical and Computational Analysis
  • Solubility : The 5-oxido and dimethylsulfamoyl groups in the target compound suggest higher solubility in polar solvents (e.g., DMSO) compared to brominated or trifluoromethylated analogs.
  • For instance, the sulfamoyl group may delocalize electron density into the benzamide ring, stabilizing the molecule.
  • Crystallography : SHELXL refinements of the target compound would likely reveal tighter molecular packing due to hydrogen bonding from the sulfamoyl group, contrasting with the less polar bromo analog .

Research Findings and Implications

Crystallographic and Computational Studies
  • SHELX Refinement : The target compound’s structure would require high-resolution data due to its complex substituents. SHELXL’s robust handling of anisotropic displacement parameters would be critical.
  • Multiwfn Analysis : Comparative ESP maps could highlight the sulfamoyl group’s role in intermolecular interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., solvent type, temperature, catalyst ratio). For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is a common base-solvent system for similar heterocyclic syntheses . DOE minimizes trial-and-error by identifying critical factors (e.g., molar ratios of reactants, reaction time) through factorial designs . Statistical tools like ANOVA can isolate variables affecting yield, such as the stoichiometry of 5-methyl-1,3-thiazolidine-2-thione derivatives .

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for functional group and connectivity analysis with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is ideal for resolving ambiguous stereochemistry in the thieno[3,4-c]pyrazole core . For sulfamoyl groups, FT-IR can confirm S=O and N-H stretches, while HPLC with UV detection ensures purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. For hydrophobic moieties (e.g., 3-chlorophenyl), micellar systems (e.g., Tween-80) or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) enhance solubility without destabilizing the compound . Pre-formulation studies using Hansen solubility parameters (HSPs) predict compatible solvents .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s reaction mechanism with biological targets?

  • Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model interactions between the sulfamoyl group and enzyme active sites (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitutions at the thieno-pyrazole ring . Machine learning (ML) models trained on PubChem bioactivity data (e.g., IC₅₀ values) predict off-target effects .

Q. How can data contradictions between theoretical and experimental binding affinities be resolved?

  • Methodological Answer : Reconcile discrepancies by refining force field parameters in molecular dynamics (MD) simulations (e.g., AMBER or CHARMM). Validate docking results (AutoDock Vina) with experimental Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data. For example, steric clashes in the N,N-dimethylsulfamoyl region may require conformational sampling via metadynamics .

Q. What advanced methodologies enable scalable production for preclinical studies?

  • Methodological Answer : Implement continuous-flow reactors to enhance reproducibility of multi-step syntheses. For example, a microreactor system with immobilized catalysts (e.g., Pd/C) can optimize the coupling of 3-chlorophenyl and benzamide moieties . Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediates in real time, ensuring compliance with ICH Q11 guidelines .

Q. How can researchers design derivatives to mitigate metabolic instability in vivo?

  • Methodological Answer : Use metabolite identification (MetID) studies (e.g., LC-MS/MS) to pinpoint labile sites (e.g., oxidation at the pyrazole N-oxide). Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents (e.g., fluorine) to block CYP450-mediated degradation. In silico ADMET predictors (e.g., SwissADME) prioritize derivatives with improved metabolic half-lives .

Notes

  • For contradictions in bioactivity data, cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Advanced questions integrate ICReDD’s computational-experimental feedback loop for reaction design .

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